molecular formula C12H17N5 B1491635 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098091-40-6

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No.: B1491635
CAS No.: 2098091-40-6
M. Wt: 231.3 g/mol
InChI Key: NLNBVYRAIAFSLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antitumor Activity

Derivatives of imidazo[1,2-a]pyrazine-benzimidazole have been synthesized and shown to exhibit antitumor activity across a range of human cancer cell lines. These derivatives demonstrate the ability to intercalate with DNA and bind to bovine serum albumin (BSA), highlighting their potential as pharmacophores for cancer treatment due to their strong binding interactions and fundamental biological effects (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2019).

Antimicrobial and Antifungal Evaluation

A series of pyrazole-imidazole-triazole hybrids have been synthesized, demonstrating significant antimicrobial and antifungal activities. One compound in particular showed greater potency against A. niger than the reference drug Fluconazole, indicating the potential of these hybrids in treating microbial infections (Suman Punia, V. Verma, Devinder Kumar, Ashwani Kumar, & Laxmi Deswal, 2021).

Inhibition of DNA Synthesis

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been found to inhibit DNA synthesis in animal cells, providing a unique mechanism of action compared to other known DNA synthesis inhibitors. This compound could serve as a valuable tool for research into DNA synthesis and its inhibition (H. Ennis, L. Möller, J. J. Wang, & O. Selawry, 1971).

Anti-Diabetic Potential

Hybrid molecules combining pyrazoline and benzimidazole have shown significant anti-diabetic potential through α-glucosidase inhibition activity. These compounds, particularly one with an IC50 value of 50.06μM, demonstrate promising therapeutic options for diabetes management (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan, & Sadia Sultan, 2020).

Luminescent Properties

Fused imidazole bicyclic acetic esters, relevant in various biologically active principles, have been synthesized through a catalytic approach. These compounds exhibit promising luminescence properties, suggesting their potential use in bioimaging or as molecular probes (L. Veltri, Tommaso Prestia, Patrizio Russo, C. Clementi, P. Vitale, F. Ortica, & B. Gabriele, 2020).

Pharmacological Properties

Novel derivatives possessing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds have been synthesized and shown to exhibit broad anticancer activities. These compounds display significant cytotoxic and cytostatic properties across various cancer cell lines, further supported by their DNA and BSA binding capabilities, highlighting their potential as anticancer agents (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2020).

Biochemical Analysis

Biochemical Properties

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing various signaling pathways. Additionally, this compound binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to altered gene expression and metabolic changes. These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it inhibits the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s therapeutic potential and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been found to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other drugs and endogenous compounds . Additionally, it affects the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), impacting cellular energy balance and redox status. Understanding these metabolic interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, by targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and influence gene expression, while in the mitochondria, it can affect cellular energy metabolism. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c13-11(14)8-16-5-6-17-12(16)7-10(15-17)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNBVYRAIAFSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

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